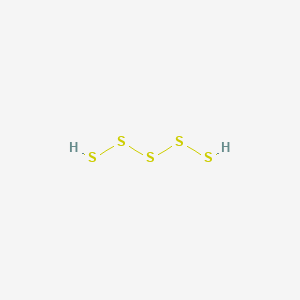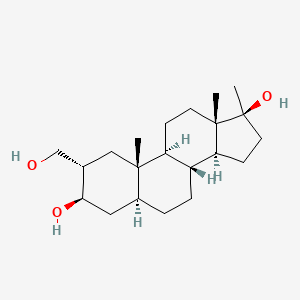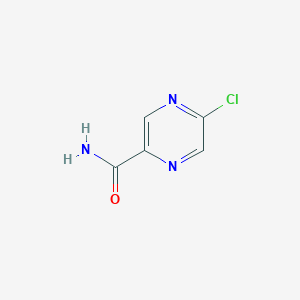
(Diethylenetriaminepentaacetato)gadolinate(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Diethylenetriaminepentaacetato)gadolinate(2-) is a gadolinium-based compound commonly used in medical imaging, particularly in magnetic resonance imaging (MRI). This compound is known for its ability to enhance the contrast of images, making it easier to visualize internal structures and abnormalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Diethylenetriaminepentaacetato)gadolinate(2-) typically involves the reaction of gadolinium salts with diethylenetriaminepentaacetic acid (DTPA). The process generally includes the following steps:
- Dissolving gadolinium salts (such as gadolinium chloride) in water.
- Adding diethylenetriaminepentaacetic acid to the solution.
- Adjusting the pH of the solution to facilitate the formation of the gadolinium complex.
- Purifying the resulting compound through crystallization or other methods.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and purity, often involving automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(Diethylenetriaminepentaacetato)gadolinate(2-) primarily undergoes complexation reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its stable complex structure.
Common Reagents and Conditions
Reagents: Gadolinium salts, diethylenetriaminepentaacetic acid, water, pH adjusters (such as sodium hydroxide or hydrochloric acid).
Conditions: Aqueous medium, controlled pH, room temperature to slightly elevated temperatures.
Major Products
The major product of these reactions is the gadolinium complex, which is used as a contrast agent in MRI.
Scientific Research Applications
(Diethylenetriaminepentaacetato)gadolinate(2-) has a wide range of applications in scientific research:
Chemistry: Used as a contrast agent in various analytical techniques.
Biology: Helps in visualizing biological structures and processes in living organisms.
Medicine: Widely used in MRI to enhance image contrast, aiding in the diagnosis of various medical conditions.
Industry: Utilized in the development of new imaging technologies and contrast agents.
Mechanism of Action
The compound works by altering the magnetic properties of nearby water molecules, enhancing the contrast of MRI images. Gadolinium ions have unpaired electrons that interact with the magnetic field, shortening the relaxation times of water protons and thereby increasing the signal intensity in MRI.
Comparison with Similar Compounds
Similar Compounds
- Gadopentetate dimeglumine
- Gadoteridol
- Gadobenate dimeglumine
Uniqueness
(Diethylenetriaminepentaacetato)gadolinate(2-) is unique due to its specific structure, which provides optimal stability and efficacy as a contrast agent. Its ability to form stable complexes with gadolinium ions makes it particularly effective in enhancing MRI images.
Properties
Molecular Formula |
C14H18GdN3O10-2 |
|---|---|
Molecular Weight |
545.6 g/mol |
IUPAC Name |
2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+) |
InChI |
InChI=1S/C14H23N3O10.Gd/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);/q;+3/p-5 |
InChI Key |
IZOOGPBRAOKZFK-UHFFFAOYSA-I |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-2,6-diamino-N-[4-(5-fluoro-1,3-benzothiazol-2-yl)-2-methylphenyl]hexanamide;hydrochloride](/img/structure/B1198450.png)








![N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[(4R,7S,10S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(3,5-dibromo-4-hydroxyphenyl)methyl]-20,20-diethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1198466.png)


